molecular formula C23H23N3O3 B2533540 6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one CAS No. 1058396-72-7

6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Cat. No.: B2533540
CAS No.: 1058396-72-7
M. Wt: 389.455
InChI Key: GSJQIWJYKRBRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including an ethoxyphenyl group and a methylindolinyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step might involve electrophilic aromatic substitution reactions where the ethoxyphenyl group is introduced to the pyrimidine core.

    Attachment of the Methylindolinyl Group: This can be done through nucleophilic substitution reactions, where the indolinyl group is attached to the pyrimidine ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolinyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, compounds like 6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one are often studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound might be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating their functions. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
  • 6-(4-ethoxyphenyl)-3-(2-(2-ethylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, for example, might enhance its lipophilicity, affecting its interaction with biological membranes.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-3-29-19-10-8-17(9-11-19)20-13-22(27)25(15-24-20)14-23(28)26-16(2)12-18-6-4-5-7-21(18)26/h4-11,13,15-16H,3,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJQIWJYKRBRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3C(CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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